N-(4-methylphenyl)-2-{[(4-nitrophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
N-(4-METHYLPHENYL)-2-(4-NITROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-(4-METHYLPHENYL)-2-(4-NITROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves several steps, typically starting with the preparation of the thiophene core. The synthetic route may include:
Formation of the Thiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Carboxamide Group: This step involves the reaction of the thiophene core with carboxylic acid derivatives under amide-forming conditions.
Functionalization with Nitrobenzamido and Methylphenyl Groups: These groups are introduced through substitution reactions, often involving nitration and Friedel-Crafts acylation.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-(4-METHYLPHENYL)-2-(4-NITROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-METHYLPHENYL)-2-(4-NITROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: It is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-2-(4-NITROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to N-(4-METHYLPHENYL)-2-(4-NITROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE include other thiophene derivatives with varying functional groups. These compounds share structural similarities but differ in their specific substituents, leading to unique properties and applications. Examples include:
N-(4-Methylphenyl)thiobenzamide: A simpler thiophene derivative with different functional groups.
Thieno[3,4-b]thiophene-based compounds: Known for their optoelectronic properties and use in organic electronics.
Properties
Molecular Formula |
C24H23N3O4S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[(4-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C24H23N3O4S/c1-15-7-11-17(12-8-15)25-23(29)21-19-5-3-2-4-6-20(19)32-24(21)26-22(28)16-9-13-18(14-10-16)27(30)31/h7-14H,2-6H2,1H3,(H,25,29)(H,26,28) |
InChI Key |
ICBLMPJOKMQLLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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